Methyl all-cis-7,10,13,16,19-docosapentaenoate

Catalog No.
S765053
CAS No.
108698-02-8
M.F
C23H36O2
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl all-cis-7,10,13,16,19-docosapentaenoate

CAS Number

108698-02-8

Product Name

Methyl all-cis-7,10,13,16,19-docosapentaenoate

IUPAC Name

methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-

InChI Key

PTFHIRHGARALFY-JEBPEJKESA-N

SMILES

Array

Synonyms

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC

Long chain polyunsaturated ω-3 fatty acid ester. Possible use in tumorigenesis-related and fatty acid studies and as an internal standard.
Docosapentaenoic acid methyl ester is an esterified form of docosapentaenoic acid. It has been used as a reference standard in the quantification of fatty acids in microalgal and fish oils.
Methyl all-cis-7,10,13,16,19-docosapentaenoate is a fatty acid methyl ester.
Docosapentaenoic acid (DPA;) is an ω-3 fatty acid found in fish oils. It is a minor constituent of the total serum unsaturated fatty acids in humans, ranging from 0.1 to 1%, and increases on dietary supplementation. DPA methyl ester is a more lipid-soluble form of DPA. ω-3 and ω-6 fatty acids are typically analyzed using gas chromatography after their conversion to fatty acid methyl esters. In addition, the methyl ester form of DPA may serve as a prodrug, since it should facilitate uptake of DPA and then be hydrolyzed by esterases to generate the free acid after uptake into cells.

Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA methyl ester) is a highly purified, long-chain polyunsaturated omega-3 fatty acid methyl ester (FAME) essential for advanced lipidomics and chemical synthesis. As the esterified form of docosapentaenoic acid (22:5 n-3), it features a protected carboxylate group that significantly enhances its volatility, lipid solubility, and thermal stability compared to its free acid counterpart [1]. In procurement contexts, this compound is primarily sourced as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) and flame ionization detection (GC-FID) workflows, where it enables the precise quantification of DPA in marine oils, microalgal extracts, and clinical plasma samples [2]. Furthermore, its low viscosity and stabilized headgroup make it an optimal precursor for the stereocontrolled synthesis of specialized pro-resolving mediators (SPMs) and custom phospholipids [3].

Substituting DPA methyl ester with the free fatty acid (FFA) form or adjacent omega-3 esters fundamentally compromises analytical accuracy and process stability. In gas chromatography, free docosapentaenoic acid is highly polar and prone to hydrogen bonding with column active sites, leading to severe peak tailing, poor resolution, and thermal degradation (decarboxylation) at standard injector temperatures (~250°C) [1]. Attempting to use DPA ethyl ester (EE) alters the relative retention time (RRt) and response factors, breaking compliance with standardized FAME protocols such as AOAC and USP methods [2]. Furthermore, substituting with more common EPA or DHA methyl esters is analytically invalid; DPA has a distinct retention profile (RRt ~0.973 relative to DHA) and unique biological roles, meaning the specific DPA FAME must be procured to accurately resolve the complete n-3 spectrum in complex lipidomes [3].

Elimination of Peak Tailing and Thermal Degradation in GC Workflows

The conversion of DPA to its methyl ester is a prerequisite for accurate gas chromatography. The FAME derivative exhibits sharp, symmetrical peaks and high thermal stability during vaporization. In contrast, the highly polar carboxyl group of the free fatty acid causes hydrogen bonding with silanol groups on the stationary phase, resulting in severe peak tailing and potential thermal degradation at high injection temperatures [1].

Evidence DimensionGC Chromatographic Performance
Target Compound DataHigh volatility, sharp symmetrical peaks, thermally stable at 250°C
Comparator Or BaselineDPA Free Acid: Low volatility, severe peak tailing, susceptible to decarboxylation
Quantified DifferenceFAME eliminates polar interactions, reducing peak width and increasing signal-to-noise ratio for accurate quantification
ConditionsGC-MS/FID analysis using polar capillary columns at injector temperatures of 240-280°C

Procurement of the FAME standard is mandatory to achieve the resolution and reproducibility required for regulatory-compliant lipid profiling.

Extended Shelf Life and Protection Against Auto-Oxidation

Long-chain polyunsaturated fatty acids are inherently susceptible to degradation. By esterifying the reactive carboxylate headgroup, DPA methyl ester achieves significantly higher chemical stability compared to the free acid. The free acid is notoriously unstable, prone to rapid auto-oxidation, polymerization, and pH-driven degradation, often requiring immediate in situ derivatization or storage as a methyl ester prior to alkaline hydrolysis for biological assays .

Evidence DimensionChemical Stability and Shelf Life
Target Compound DataStable for ≥6 months at -80°C or ≥1 month at -20°C with minimal degradation
Comparator Or BaselineDPA Free Acid: Rapidly degrades via auto-oxidation; highly unstable during routine handling
Quantified DifferenceMethyl esterification extends workable shelf life and maintains lot-to-lot structural integrity
ConditionsStorage in ethanol or neat under inert gas (nitrogen/argon) at sub-zero temperatures

Sourcing the methyl ester drastically reduces reagent spoilage and ensures reliable, reproducible performance in long-term laboratory inventories.

Distinct Relative Retention Time for Omega-3 Differentiation

In standardized GC-FID assays for marine oils, distinguishing between closely related omega-3 fatty acids requires exact reference standards. DPA methyl ester elutes with a specific relative retention time (RRt) of approximately 0.973 when calculated against DHA methyl ester. This distinct retention profile is critical, as EPA methyl ester elutes significantly earlier (RRt ~0.793) [1]. Without the exact DPA FAME standard, laboratories cannot accurately integrate the DPA fraction, leading to non-compliance with USP and AOAC methodologies.

Evidence DimensionRelative Retention Time (RRt) vs. DHA (1.00)
Target Compound DataRRt ~ 0.973
Comparator Or BaselineEPA Methyl Ester: RRt ~ 0.793
Quantified Difference~0.18 RRt shift ensures baseline separation between EPA, DPA, and DHA fractions
ConditionsGC-FID equipped with a Carbowax 20M capillary column, temperature programmed from 170°C to 240°C

Accurate quantification of the complete omega-3 profile in commercial products requires the exact DPA FAME calibrator to prevent misidentification.

Optimized Substrate for Pro-Resolving Mediator Synthesis

DPA methyl ester serves as an optimal starting material for the total organic synthesis of DPA-derived protectins and specialized oxylipins. Its use as an organic-soluble, low-viscosity precursor allows for precise, stereocontrolled epoxidation (e.g., forming 16S,17S-epoxy-DPA methyl ester) without the side reactions or solubility issues associated with the free acid [1]. The methyl ester protects the carboxyl group during complex Wittig reactions and Sharpless epoxidations, enabling high-yield synthesis before a final, lenient hydrolysis step.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataCompatible with stereoselective epoxidation and Wittig olefination; protects carboxylate
Comparator Or BaselineDPA Free Acid: Interferes with organometallic reagents; causes side reactions and poor stereocontrol
Quantified DifferenceEnables multi-step total synthesis of complex mediators with validated stereochemical integrity
ConditionsStereocontrolled organic synthesis utilizing Z- and E-selective Wittig reactions and Sharpless epoxidation protocols

For synthetic chemists, starting with the protected methyl ester streamlines the production of high-value pro-resolving mediators and improves overall yield.

Marine Oil and Nutritional Supplement Standardization

Procured as the definitive GC-MS/GC-FID reference standard for quantifying DPA content in fish oils, algal extracts, and omega-3 capsules to ensure compliance with AOAC and USP regulatory frameworks [1].

Clinical Lipidomic Profiling

Utilized as a critical calibrator in mass spectrometry workflows analyzing erythrocyte and plasma fatty acid profiles, enabling the accurate measurement of DPA as a biomarker for cardiovascular and inflammatory health [2].

Total Synthesis of Pro-Resolving Mediators

Employed as a stable, protected starting material for the stereocontrolled organic synthesis of DPA-derived protectins (PDn-3 DPA) and epoxides for advanced immunological research [3].

Biocatalytic Transesterification Studies

Acts as a standardized substrate or reference compound in enzymatic processes evaluating lipase efficiency for the structuring of novel lipids and nanoemulsions[4].

XLogP3

7

Hydrogen Bond Acceptor Count

2

Exact Mass

344.271530387 Da

Monoisotopic Mass

344.271530387 Da

Heavy Atom Count

25

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

4IS54O89XP

Wikipedia

(7Z,10Z,13Z,16Z,19Z)-methyl 7,10,13,16,19-docosapentaenoate

Dates

Last modified: 08-15-2023
1. T. Rissanen, MSc, RD et al. “Fish Oil–Derived Fatty Acids, Docosahexaenoic Acid and Docosapentaenoic Acid, and the Risk of Acute Coronary Events” Journal of the American Heart Association, pp. 2677-2679, November 20002. N. Mann et al. “Effects of Seal Oil and Tuna-Fish Oil on Platelet Parameters and Plasma Lipid Levels in Healthy Subjects” Lipids, Vol. 45(8) pp. 669-681, 2010

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